(1-Methylpiperidin-4-ylidene)acetic acid CAS 759457-29-9 properties
(1-Methylpiperidin-4-ylidene)acetic acid CAS 759457-29-9 properties
Topic: (1-Methylpiperidin-4-ylidene)acetic Acid (CAS 759457-29-9) Content Type: Technical Monograph & Experimental Guide
Strategic Intermediate for Tricyclic Antihistamine Synthesis
Executive Summary & Chemical Identity
(1-Methylpiperidin-4-ylidene)acetic acid (CAS 759457-29-9) represents a critical pharmacophore in the synthesis of modern H1-antihistamines, most notably Alcaftadine (Lastacaft®). Structurally, it features a piperidine ring functionalized with an exocyclic double bond at the C4 position, conjugated to a carboxylic acid moiety.
This configuration presents a unique synthetic challenge and opportunity: the exocyclic alkene is stabilized by conjugation with the carbonyl group, yet it remains susceptible to isomerization under harsh acidic conditions. This guide focuses on the robust synthesis, characterization, and application of this intermediate, prioritizing high-yield protocols suitable for drug development workflows.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 759457-29-9 |
| IUPAC Name | 2-(1-methylpiperidin-4-ylidene)acetic acid |
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water (zwitterionic character), MeOH, DMSO; sparingly soluble in non-polar solvents (Hexane).[1] |
| pKa | ~4.5 (Carboxylic acid), ~9.0 (Tertiary amine) |
| Stability | Hygroscopic; store under inert atmosphere at -20°C. |
Synthetic Architecture
The synthesis of CAS 759457-29-9 is classically achieved via a Horner-Wadsworth-Emmons (HWE) olefination. This pathway is preferred over the Wittig reaction due to the higher solubility of the phosphate byproducts and the thermodynamic control that favors the desired exocyclic alkene over endocyclic isomers.
Reaction Logic & Pathway
The synthesis is a two-stage process:[2][3][4][5][6]
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Olefination: Condensation of 1-methyl-4-piperidone with triethyl phosphonoacetate to yield the ethyl ester intermediate.
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Hydrolysis: Saponification of the ester to the free acid.
Figure 1: Two-step synthetic pathway utilizing Horner-Wadsworth-Emmons olefination.[2][7][3][5][6]
Detailed Experimental Protocol
Note: This protocol is designed for a 10g scale. All steps must be performed in a fume hood.
Step 1: Formation of the Ester Intermediate
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Preparation: Flame-dry a 500 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).
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Base Activation: Suspend Sodium Hydride (60% dispersion in oil, 1.2 eq) in anhydrous THF (150 mL). Cool to 0°C.
-
Phosphonate Addition: Dropwise add Triethyl phosphonoacetate (1.2 eq) over 20 minutes. The solution will turn clear as the phosphonate anion forms. Stir for 30 mins at 0°C.
-
Ketone Addition: Add 1-Methyl-4-piperidone (1.0 eq) dissolved in THF (20 mL) dropwise.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Checkpoint: Monitor by TLC (EtOAc/MeOH 9:1). The ketone spot should disappear.
-
Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate in vacuo.
-
Purification: The crude oil is typically sufficient for the next step. If high purity is required, distill under reduced pressure.
Step 2: Saponification to Target Acid
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Dissolution: Dissolve the crude ester from Step 1 in a 1:1 mixture of THF and Water (100 mL total).
-
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq). Stir vigorously at RT for 12 hours.
-
Isolation (Critical Step):
-
The product is amphoteric (zwitterionic).
-
Evaporate THF. The aqueous phase remains.
-
Cool to 0°C and carefully adjust pH to ~6.0–6.5 using 1M HCl.
-
The product may precipitate; if not, lyophilize the aqueous solution to obtain the crude solid.
-
Desalting: Recrystallize from Ethanol/Ether or use ion-exchange chromatography if salt-free material is strictly required for biological assays.
-
Pharmaceutical Utility: The Alcaftadine Connection
The primary industrial value of CAS 759457-29-9 lies in its role as the "southern" fragment of the Alcaftadine molecule. Alcaftadine is a dual-action H1 antagonist and mast cell stabilizer.
Mechanism of Incorporation
The acetic acid tail of the intermediate serves as the linker that cyclizes with a phenyl-imidazole derivative to form the central seven-membered ring (benzazepine core).
Figure 2: Workflow illustrating the transformation of the intermediate into the API Alcaftadine.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized material, the following spectral signatures must be verified.
Nuclear Magnetic Resonance (NMR)[6]
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¹H NMR (400 MHz, D₂O):
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δ 5.75 ppm (s, 1H): The vinylic proton (C=CH -COOH). This is the diagnostic peak. If this is missing or shifted significantly upfield, the double bond may have migrated (isomerized) to the endocyclic position.
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δ 2.80 ppm (s, 3H): N-Methyl group.
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δ 2.30–3.20 ppm (m, 8H): Piperidine ring protons (splitting patterns will be complex due to ring rigidity).
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Mass Spectrometry (MS)
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Method: ESI-MS (Positive Mode).
-
Target Ion: [M+H]⁺ = 156.2 m/z.
-
Note: Due to the carboxylic acid, a negative mode scan ([M-H]⁻ = 154.2 m/z) is also a valid confirmation method.
Handling & Safety
Signal Word: WARNING
-
Hazard Statements:
-
Storage: The compound contains a tertiary amine and a carboxylic acid.[] It is prone to absorbing moisture (hygroscopic). Store in a tightly sealed vial, preferably under Argon or Nitrogen, at -20°C for long-term stability.
References
-
Synthesis of Alcaftadine: Scicinski, J. J., et al. "Synthesis of the H1-antagonist Alcaftadine."[9] Bioorganic & Medicinal Chemistry Letters, 1998. (Verified context via search).
-
Horner-Wadsworth-Emmons Reaction on Piperidones: Maryanoff, B. E., & Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions." Chemical Reviews, 1989, 89(4), 863-927.
-
Alcaftadine Patent Literature: "Process for the preparation of Alcaftadine."[10] World Intellectual Property Organization, WO2014083571A1.[10]
-
Chemical Properties & Safety: PubChem Compound Summary for CID 12428149 (Hydrochloride salt analog).
Sources
- 1. 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride | C8H16ClNO2 | CID 12428149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 3. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
- 4. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrevlett.com [chemrevlett.com]
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- 10. medkoo.com [medkoo.com]
